Welcome to the BenchChem Online Store!
molecular formula C8H13ClO B1302673 Cyclohexylacetyl chloride CAS No. 23860-35-7

Cyclohexylacetyl chloride

Cat. No. B1302673
M. Wt: 160.64 g/mol
InChI Key: VABYVFZVTIDNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04766222

Procedure details

Cyclohexyl acetic acid (2.5 g; 0.02 moles) was mixed with SOCl2 (3.7 cc; 0.05 moles) and the resulting solution was kept at 80° C. for 1.5 hours. The mixture was concentrated under vacuum and some washings were carried out with anhydrous toluene to remove SOCl2. The mixture was then dried under vacuum and the title product was obtained as a raw material which was used as such in the next step (b).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:7][C:8]([OH:10])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.O=S(Cl)[Cl:13]>>[CH:1]1([CH2:7][C:8]([Cl:13])=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(CCCCC1)CC(=O)O
Name
Quantity
3.7 mL
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove SOCl2
CUSTOM
Type
CUSTOM
Details
The mixture was then dried under vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C1(CCCCC1)CC(=O)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.